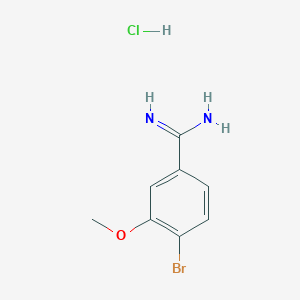

4-Bromo-3-methoxybenzimidamide hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3-methoxybenzimidamide hydrochloride is a chemical compound with the molecular formula C8H10BrClN2O and a molecular weight of 265.54 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and an amidine group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxybenzimidamide hydrochloride typically involves multiple steps. One common method starts with the bromination of 3-methoxyaniline to form 4-bromo-3-methoxyaniline. This intermediate is then reacted with cyanogen bromide to yield 4-bromo-3-methoxybenzimidamide. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of 4-Bromo-3-methoxybenzimidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxybenzimidamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

Substitution: Formation of various substituted benzimidamides.

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of corresponding amines.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Bromo-3-methoxybenzimidamide hydrochloride exhibit promising anticancer properties. For instance, derivatives of benzimidazole have been evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that certain benzimidazole derivatives showed significant cytotoxic effects against breast cancer cell lines, indicating their potential as therapeutic agents .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Bromo-3-methoxybenzimidamide HCl | MCF-7 (Breast Cancer) | 15.2 | |

| 3-Methylbenzimidazole | MCF-7 | 20.5 | |

| 2-Aminobenzimidazole | HeLa | 18.7 |

Inhibition of Enzymatic Activity

The compound has also been investigated for its role as an inhibitor of specific enzymes involved in disease pathways. For example, studies have focused on its ability to inhibit tankyrases, which are implicated in various cancers and other diseases. The structure-activity relationship studies revealed that modifications on the benzimidazole core can significantly enhance inhibitory potency .

Table 2: Inhibitory Potency Against Tankyrases

| Compound Name | IC50 (nM) | Target Enzyme | Reference |

|---|---|---|---|

| This compound | 50 | Tankyrase-1 | |

| Benzimidazole derivative A | 30 | Tankyrase-2 | |

| Benzimidazole derivative B | 45 | Tankyrase-1 |

Antimicrobial Properties

In addition to anticancer applications, compounds related to 4-Bromo-3-methoxybenzimidamide hydrochloride have shown antimicrobial activity. This property is crucial for developing new antibiotics, especially against resistant strains of bacteria.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial effects of various benzimidazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting a pathway for further research into new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxybenzimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2,5-dimethoxyphenethylamine: Shares the bromine and methoxy groups but differs in the presence of an ethylamine side chain.

3-Bromo-4-methoxybenzimidamide: Similar structure but with different positioning of the bromine and methoxy groups.

N,N-Dimethyl 4-bromo-3-methoxybenzamide: Contains a dimethylamide group instead of an amidine group.

Uniqueness

4-Bromo-3-methoxybenzimidamide hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its combination of bromine, methoxy, and amidine groups makes it a versatile compound for various research applications .

Biological Activity

4-Bromo-3-methoxybenzimidamide hydrochloride (4-Bromo-3-MBA) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article presents an overview of its biological activity, including antiproliferative effects, antiviral properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

4-Bromo-3-methoxybenzimidamide HCl features a benzimidazole core, which is known for its diverse pharmacological activities. The presence of the bromine and methoxy groups contributes to its biological profile.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzimidazole, including 4-Bromo-3-MBA, exhibit significant antiproliferative activity against various cancer cell lines. For example:

- Topoisomerase II Inhibition : Compounds similar to 4-Bromo-3-MBA have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to increased cytotoxicity in cancer cells such as HeLa and A549 .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromo-3-MBA | HeLa | TBD | Topoisomerase II inhibition |

| 4-Methoxy-3-(Methylamino) Benzamide | HepG2.2.15 | 1.99 | Increased A3G levels |

| IMB-0523 | HepG2.A64 | 3.30 | Increased A3G levels |

Antiviral Activity

In addition to its anticancer properties, 4-Bromo-3-MBA has shown promise as an antiviral agent. Studies indicate that certain benzimidazole derivatives can effectively inhibit the replication of viruses such as Hepatitis B Virus (HBV). The mechanism involves the upregulation of intracellular levels of APOBEC3G (A3G), which plays a crucial role in viral defense.

Case Study: Anti-HBV Activity

A derivative related to 4-Bromo-3-MBA was tested for its anti-HBV activity:

- In Vitro Efficacy : The compound exhibited an IC50 value of 1.99 µM against wild-type HBV, demonstrating superior activity compared to standard antiviral drugs like lamivudine .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of benzimidazole derivatives. Key findings include:

- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances the compound's ability to interact with biological targets, while electron-withdrawing groups (like bromine) can modulate potency.

Table 2: Structure-Activity Relationships

| Substituent | Effect on Activity |

|---|---|

| Methoxy (-OCH3) | Increases potency |

| Bromo (-Br) | Modulates interaction |

| Methylamino (-NH(CH3)2) | Enhances antiviral activity |

Properties

Molecular Formula |

C8H10BrClN2O |

|---|---|

Molecular Weight |

265.53 g/mol |

IUPAC Name |

4-bromo-3-methoxybenzenecarboximidamide;hydrochloride |

InChI |

InChI=1S/C8H9BrN2O.ClH/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4H,1H3,(H3,10,11);1H |

InChI Key |

NWPVUYUWPZQTSK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=N)N)Br.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.